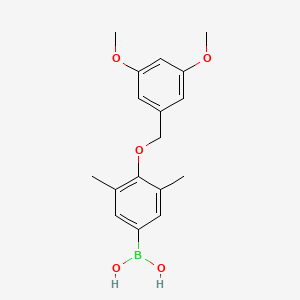

(4-((3,5-Dimethoxybenzyl)oxy)-3,5-dimethylphenyl)boronic acid

Descripción general

Descripción

(4-((3,5-Dimethoxybenzyl)oxy)-3,5-dimethylphenyl)boronic acid is a useful research compound. Its molecular formula is C17H21BO5 and its molecular weight is 316.2 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mecanismo De Acción

Target of Action

Boronic acids, in general, are known to be used in suzuki-miyaura coupling reactions , which suggests that the compound might interact with palladium catalysts and other organic groups in these reactions.

Mode of Action

In the context of Suzuki-Miyaura coupling reactions, the compound likely participates in the transmetalation step . This process involves the transfer of an organic group from boron to palladium . The compound, being a boronic acid, would provide the organic group for this transfer.

Biochemical Pathways

The compound is likely involved in the biochemical pathways related to Suzuki-Miyaura coupling reactions . These reactions are widely used in organic chemistry for the formation of carbon-carbon bonds . The compound’s role in these reactions would therefore have downstream effects on the synthesis of various organic compounds.

Result of Action

The result of the compound’s action in Suzuki-Miyaura coupling reactions is the formation of new carbon-carbon bonds . This can lead to the synthesis of a wide range of organic compounds.

Action Environment

The efficacy and stability of the compound, like other boronic acids used in Suzuki-Miyaura coupling reactions, can be influenced by various environmental factors. These may include the presence of a palladium catalyst, the pH of the environment, and the temperature .

Análisis Bioquímico

Biochemical Properties

(4-((3,5-Dimethoxybenzyl)oxy)-3,5-dimethylphenyl)boronic acid plays a significant role in biochemical reactions due to its boronic acid group, which can form reversible covalent bonds with diols and other nucleophiles. This property allows the compound to interact with enzymes, proteins, and other biomolecules that contain hydroxyl groups. For instance, it can bind to serine proteases, which have active sites containing serine residues. The interaction between this compound and these enzymes can inhibit their activity, making it a useful tool for studying enzyme function and regulation .

Cellular Effects

This compound has been shown to affect various types of cells and cellular processes. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can inhibit the activity of certain kinases, leading to changes in phosphorylation patterns and downstream signaling events. Additionally, this compound can alter gene expression by interacting with transcription factors or other regulatory proteins, ultimately affecting cellular metabolism and function .

Molecular Mechanism

The molecular mechanism of this compound involves its ability to form reversible covalent bonds with biomolecules. This interaction can lead to enzyme inhibition or activation, depending on the specific target. For instance, the compound can bind to the active site of an enzyme, blocking substrate access and inhibiting enzyme activity. Alternatively, it can stabilize the active conformation of an enzyme, enhancing its activity. Additionally, this compound can influence gene expression by binding to transcription factors or other regulatory proteins, leading to changes in gene transcription and protein synthesis .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is generally stable under standard laboratory conditions, but it can degrade over time, especially in the presence of moisture or high temperatures. Long-term studies have shown that this compound can have lasting effects on cellular function, including sustained enzyme inhibition and altered gene expression .

Dosage Effects in Animal Models

The effects of this compound in animal models vary with different dosages. At low doses, the compound can selectively inhibit specific enzymes or signaling pathways without causing significant toxicity. At higher doses, this compound can exhibit toxic effects, including cellular damage and organ dysfunction. Threshold effects have been observed, where a certain dosage level is required to achieve a therapeutic effect, but exceeding this level can lead to adverse outcomes .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound can be metabolized by liver enzymes, leading to the formation of metabolites that may retain biological activity. Additionally, this compound can affect metabolic pathways by inhibiting key enzymes, altering the levels of metabolites and influencing overall metabolic homeostasis .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. The compound can be taken up by cells via passive diffusion or active transport mechanisms, depending on its concentration and the presence of specific transporters. Once inside the cell, this compound can localize to various cellular compartments, including the cytoplasm, nucleus, and organelles, where it can exert its biochemical effects .

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. For example, the compound may contain nuclear localization signals that facilitate its transport into the nucleus, where it can interact with transcription factors and other nuclear proteins. Additionally, this compound can be targeted to the mitochondria or endoplasmic reticulum, affecting the function of these organelles and influencing cellular metabolism .

Actividad Biológica

(4-((3,5-Dimethoxybenzyl)oxy)-3,5-dimethylphenyl)boronic acid (CAS No. 1072951-94-0) is a boronic acid derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a boronic acid functional group, which is known for its ability to form reversible covalent bonds with diols and other nucleophiles. This property enables it to interact with various biomolecules, including enzymes and proteins, making it a valuable tool in biochemical research.

- Molecular Formula : C17H21BO5

- Molecular Weight : 316.2 g/mol

- Purity : Typically ≥95%

- IUPAC Name : 4-[(3,5-dimethoxyphenoxy)methyl]-3,5-dimethylphenyl]boronic acid

The biological activity of this compound primarily stems from its ability to inhibit enzymes through reversible covalent interactions. This compound can bind to the active sites of serine proteases and other enzymes, leading to:

- Enzyme Inhibition : Blocking substrate access and inhibiting enzymatic activity.

- Gene Expression Modulation : Interacting with transcription factors and altering gene transcription patterns.

Enzyme Inhibition

Research indicates that boronic acids can effectively inhibit various enzymes, including proteasomes, which are crucial for protein degradation in cells. This inhibition can halt cell cycle progression in cancer cells, particularly at the G2/M phase, leading to growth inhibition .

Anticancer Properties

Boronic acids have been investigated for their anticancer potential. Studies show that compounds like this compound can exhibit:

- Cytotoxic Effects : In vitro studies have demonstrated activity against multiple cancer cell lines.

- In Vivo Efficacy : Animal models have shown promising results in tumor reduction and improved pharmacokinetics compared to existing treatments like bortezomib .

Cellular Effects

The compound influences cellular functions by modulating:

- Cell Signaling Pathways : Affecting phosphorylation patterns and downstream signaling events.

- Metabolism : Altering metabolic pathways through enzyme inhibition and gene expression changes.

Case Studies

- Proteasome Inhibition Study :

- Cytotoxicity Assessment :

Dosage Effects in Animal Models

The dosage of this compound plays a critical role in its biological effects:

- Low Doses : Selective inhibition of specific pathways without significant toxicity.

- High Doses : Potential for adverse effects including cellular damage and organ dysfunction.

Propiedades

Número CAS |

1072951-94-0 |

|---|---|

Fórmula molecular |

C17H21BO5 |

Peso molecular |

316.2 g/mol |

Nombre IUPAC |

[4-[(3,5-dimethoxyphenoxy)methyl]-3,5-dimethylphenyl]boronic acid |

InChI |

InChI=1S/C17H21BO5/c1-11-5-13(18(19)20)6-12(2)17(11)10-23-16-8-14(21-3)7-15(9-16)22-4/h5-9,19-20H,10H2,1-4H3 |

Clave InChI |

KSHLSSLREUYDHF-UHFFFAOYSA-N |

SMILES |

B(C1=CC(=C(C(=C1)C)OCC2=CC(=CC(=C2)OC)OC)C)(O)O |

SMILES canónico |

B(C1=CC(=C(C(=C1)C)COC2=CC(=CC(=C2)OC)OC)C)(O)O |

Pictogramas |

Irritant |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.